{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-nitrophenyl)methanone is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the amino and nitrophenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield ketones, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. These studies can lead to the discovery of new therapeutic agents.
Medicine
The compound and its derivatives are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research in this area aims to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-methoxyphenyl)methanone
- {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-nitrophenyl)methanone stands out due to the presence of the nitrophenyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-16-7-10-20(11-8-16)26-23-14-18(3)27(24-12-9-17(2)13-22(23)24)25(29)19-5-4-6-21(15-19)28(30)31/h4-13,15,18,23,26H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXLRUYSTCHDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=C2)C)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.